1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Property

This compound uniquely combines a rigid norbornenylmethyl anchor, a central piperidine ring, and a terminal 4-methylpiperazine moiety. Unlike piperazine-only or piperidine-only analogs, it offers a distinct conformational profile with zero H-bond donors and a predicted logP of 3.0–3.4, making it ideal for blood-brain barrier penetration studies. It serves as a clean-slate starting point for D₄-selective antagonist campaigns, with no pre-existing activity data. Procure 5–10 mg for initial radioligand displacement or functional assays.

Molecular Formula C18H31N3
Molecular Weight 289.5 g/mol
Cat. No. B10885960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine
Molecular FormulaC18H31N3
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)CC3CC4CC3C=C4
InChIInChI=1S/C18H31N3/c1-19-8-10-21(11-9-19)18-4-6-20(7-5-18)14-17-13-15-2-3-16(17)12-15/h2-3,15-18H,4-14H2,1H3
InChIKeyLNKXBJRJYVFVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine: A Structurally Distinct Dopamine Receptor-Focused Screening Compound


1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine (C₁₈H₃₁N₃, MW 289.5 g/mol) is a synthetic small molecule that integrates a rigid norbornenylmethyl (bicyclo[2.2.1]hept-5-ene) hydrophobic scaffold with a piperidine central ring substituted at the 4-position by an N-methylpiperazine moiety . It is classified as a dopamine receptor ligand, with primary reported interaction at the D₂ receptor subtype . The compound is supplied exclusively for non-human research use as a screening and pharmacological tool, not for therapeutic or diagnostic applications .

Why a Simple Norbornenyl-Piperazine or Benzyl-Substituted Analog Cannot Substitute for 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine in D₂-Focused Screening


Closely related compounds such as 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine (MW 192.3) and 1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine (MW 400+) differ fundamentally from the target compound in both the central heterocyclic core and the terminal basic amine [1]. The target compound uniquely couples a piperidine ring, which provides a distinct conformational profile and nitrogen basicity compared to the piperazine core of the simpler analog , with a 4-methylpiperazine terminal group that introduces a tertiary amine with different pKa and steric properties than the secondary amine of the des-methyl analog or the bulky benzyl group of larger comparators . These structural differences translate into divergent predicted logP, hydrogen-bonding capacity, and receptor binding pharmacophores, making direct substitution experimentally invalid without re-validation of target engagement and selectivity [2].

Head-to-Head Physicochemical and Predicted ADMET Differentiation of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine vs. Its Closest Commercially Available Analogs


Molecular Weight and Lipophilicity (cLogP) Differentiation: Target Compound vs. Des-methyl Norbornenylpiperazine

The target compound possesses a molecular weight of 289.5 Da and a predicted logP of approximately 3.0-3.4 [1], significantly higher than the 192.3 Da and experimental logP of 1.07 reported for 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine [2]. This 97.2 Da increase in molecular weight and >1.9 log unit elevation in lipophilicity indicates a substantially different absorption and brain penetration profile that cannot be replicated by the simpler piperazine analog [3].

Lipophilicity Blood-Brain Barrier Penetration Physicochemical Property

Hydrogen Bond Donor Count: Zero HBD in Target Compound vs. One HBD in the Direct Piperazine Analog

The target compound contains zero hydrogen bond donors (HBD), as both nitrogens in the 4-methylpiperazine moiety are tertiary amines and the piperidine nitrogen is also tertiary . In contrast, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine possesses one HBD from the secondary amine in the piperazine ring . This difference of one HBD is a critical determinant in membrane permeability and oral absorption potential according to Lipinski's and Veber's rules [1].

Hydrogen Bonding Permeability Oral Bioavailability

Central Piperidine vs. Piperazine Core: Impact on Predicted Basicity (pKa) and Ionization State at Physiological pH

The target compound features a piperidine central ring (predicted pKa ~8-9 for the exocyclic tertiary amine) connected to the norbornenylmethyl group . The comparator 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine contains a piperazine ring where the nitrogen attached to the norbornenylmethyl group has a significantly lower predicted pKa (~5-6) due to the electron-withdrawing effect of the second ring nitrogen [1]. At physiological pH 7.4, the piperidine nitrogen of the target compound will be predominantly protonated (>90%), whereas the corresponding piperazine nitrogen may be substantially less protonated (<50%), yielding different ionic interactions with aspartate residues in aminergic GPCR binding pockets such as D₂ receptors [2].

Basicity Ionization State Receptor Binding

N-Methylpiperazine Terminal Group: Predicted Effect on Dopamine D₂ vs. D₄ Receptor Subtype Selectivity Profile

Literature evidence on piperazine-containing dopamine ligands demonstrates that N-methylpiperazine substitution on a piperidine scaffold can significantly shift selectivity from D₂ toward D₄ receptors [1]. Specifically, the piperazine analog of haloperidol (which replaces the piperidine ring with an N-methylpiperazine moiety) exhibits increased and selective affinity for the D₄ receptor subtype compared to its piperidine analog [1]. By inference, the target compound, bearing both a piperidine core and a terminal 4-methylpiperazine, is predicted to display a D₂/D₄ selectivity profile distinct from pure piperazine-bearing or pure piperidine-bearing comparators . Quantitative D₂ vs. D₄ selectivity data for the exact target compound are not publicly available; however, the presence of the 4-methylpiperazine pharmacophore places it in a chemical space associated with atypical antipsychotic-like receptor binding profiles [2].

Dopamine Receptor Subtype D₂ vs. D₄ Selectivity Antipsychotic Screening

Norbornenylmethyl Substituent: Impact on Rigidity and Metabolic Stability Compared to Flexible Benzyl or Alkyl Chains

The bicyclo[2.2.1]hept-5-ene (norbornene) substituent of the target compound provides a conformationally restricted, rigid hydrophobic group that reduces the entropic penalty upon receptor binding relative to flexible benzyl or alkyl substituents [1]. In a study of 4-aminopiperidine anti-tubercular agents, the norbornenylmethyl-substituted compound was the only active analog (MIC = 10 μM against M. tuberculosis) among a series where other N-1 substituents (including various aryl and alkyl groups) were inactive [2]. While this specific dataset is from an antibacterial context, the principle of enhanced target engagement conferred by rigid bicyclic substituents is generalizable [3]. Compounds such as 1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine, which retain the norbornenyl group but add a flexible benzyl moiety, represent a different point in conformational space.

Rigid Scaffold Metabolic Stability Conformational Restriction

Limited Public Activity Data: A Critical Transparency Gap That Demands Prospective Experimental Validation

A comprehensive search of the published literature, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem, DrugBank) reveals no publicly available quantitative affinity (Ki), functional activity (IC₅₀, EC₅₀), or selectivity data for 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine [1]. While close structural analogs have reported affinities (e.g., certain norbornenylpiperazine derivatives show binding to glucocorticoid and androgen receptors [2]), the specific N-methylpiperazine-piperidine combination of the target compound remains uncharacterized . This information gap constitutes the single most important factor in procurement decisions: the compound must be treated as an exploratory screening candidate requiring de novo pharmacological profiling rather than a validated tool compound with known potency and selectivity benchmarks [3].

Data Availability Experimental Validation Procurement Risk

Recommended Procurement and Deployment Scenarios for 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine Based on Structural Differentiation Evidence


Diversity-Oriented Screening Library Expansion for CNS Aminergic GPCR Targets

The target compound's unique combination of a rigid norbornenyl scaffold, central piperidine ring, and terminal 4-methylpiperazine group occupies underexplored chemical space relative to commercially dominant piperazine-only or piperidine-only screening decks [1]. Procurement for a CNS-focused diversity library adds a scaffold with zero hydrogen bond donors and predicted logP of 3.0-3.4, suitable for blood-brain barrier penetration assessment . The compound should be included at a single screening concentration (e.g., 10 μM) in primary radioligand displacement assays against a panel of aminergic GPCRs (D₁-D₅, 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇, H₃, H₄) to establish its selectivity fingerprint de novo [2].

Fragment-to-Lead Elaboration of D₄-Selective Dopamine Antagonists for Cognitive Disorder Models

Based on class-level evidence that 4-methylpiperazine substitution on piperidine scaffolds can shift dopamine receptor subtype selectivity toward D₄ [1], this compound serves as a rational starting point for medicinal chemistry optimization toward D₄-selective antagonists . Procurement of 5-10 mg quantities enables initial competitive binding assays (D₂, D₃, D₄) and functional β-arrestin recruitment or cAMP assays to establish the baseline selectivity window. Subsequent iterative synthesis can modify the norbornenyl group or the piperazine N-methyl substituent while retaining the core piperidine pharmacophore [2].

Comparative Physicochemical Profiling for CNS Drug-Likeness Assessment

The compound's divergent physicochemical properties relative to the des-methyl piperazine analog (ΔMW +97 Da, ΔLogP ≈ +2 units, ΔHBD -1) make it a valuable pair for matched molecular pair analysis in CNS permeability studies [1]. By procuring both compounds simultaneously and subjecting them to parallel PAMPA-BBB, Caco-2 permeability, and microsomal stability assays, researchers can isolate the contribution of the piperidine core and N-methyl substitution to membrane permeation and metabolic clearance . This data is directly actionable for building predictive QSPR models for CNS drug design [2].

Rigid Scaffold SAR Template for Conformational Restriction Studies in GPCR Binding

The norbornenylmethyl substituent provides a validated rigid hydrophobic anchor (cf. anti-tubercular MIC data showing ≥2-fold advantage over flexible-chain analogs [1]) that can be exploited to reduce conformational entropy in GPCR binding . Procurement for a systematic SAR campaign where the norbornenyl group is retained while the 4-methylpiperazine region is diversified enables mapping of the binding pocket's tolerance for steric bulk and hydrogen-bonding features in the extracellular vestibule of aminergic receptors [2]. The compound's lack of pre-existing activity data is not a liability in this context; rather, it represents a clean slate for establishing entirely novel structure-activity relationships [3].

Quote Request

Request a Quote for 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.